N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide
Description
N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide is a pyrimidinone derivative featuring a 6-amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl core substituted with a cyclopentanecarboxamide group. The 3-butyl substituent and cyclopentane moiety distinguish it from other derivatives, likely influencing its physicochemical properties, solubility, and biological interactions .
Properties
CAS No. |
524944-62-5 |
|---|---|
Molecular Formula |
C14H22N4O3 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-(6-amino-3-butyl-2,4-dioxo-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H22N4O3/c1-2-3-8-18-13(20)10(11(15)17-14(18)21)16-12(19)9-6-4-5-7-9/h9H,2-8,15H2,1H3,(H,16,19)(H,17,21) |
InChI Key |
UGVQNMQKEKLZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of a suitable precursor, such as a urea derivative, with a β-keto ester under acidic or basic conditions to form the tetrahydropyrimidine ring.
Substitution Reactions: The introduction of the butyl chain and the amino group can be achieved through nucleophilic substitution reactions. For example, the reaction of the tetrahydropyrimidine intermediate with butylamine can introduce the butyl group.
Formation of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the substituted tetrahydropyrimidine with cyclopentanecarboxylic acid or its derivatives under appropriate coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound shares a common pyrimidinone core with several analogs, differing in substituents at positions 3 (alkyl chain length) and the carboxamide group. Key structural analogs include:
Key Observations :
- Carboxamide Groups : Cyclopentanecarboxamide introduces a rigid, aliphatic ring, contrasting with aromatic (e.g., benzamide in 36) or flexible aliphatic chains (e.g., octanamide in ). This may reduce π-π stacking interactions but improve solubility compared to aromatic derivatives.
Physicochemical Properties
- Melting Points : Aromatic derivatives (e.g., 36) exhibit higher melting points (>320°C) due to strong intermolecular interactions, whereas aliphatic analogs (e.g., 38: 278–281°C ) have lower values. The target compound’s cyclopentane group may result in a melting point intermediate between aromatic and aliphatic derivatives (~290–310°C).
- Solubility : The cyclopentane ring balances lipophilicity and polarity, likely improving aqueous solubility compared to octanamide (highly lipophilic) but reducing it relative to acetamide derivatives like AAMU .
Research Tools and Structural Analysis
- Crystallography : Software like SHELX and Mercury enables comparison of crystal packing and hydrogen-bonding patterns. For example, aromatic derivatives (e.g., 36) may form denser lattices than aliphatic analogs.
- Spectroscopic Characterization : NMR and IR data (e.g., 34: δ 1.25 ppm for ethyl; 36: aromatic proton shifts ) provide benchmarks for verifying the target compound’s structure.
Biological Activity
N-(6-Amino-3-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclopentanecarboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 730949-91-4
- Molecular Formula : C14H23ClN4O3
- Molecular Weight : 330.81 g/mol
- Density : 1.26 ± 0.1 g/cm³ (predicted)
- pKa : 8.44 ± 0.40 (predicted)
Structural Characteristics
The compound features a tetrahydropyrimidine core with a cyclopentanecarboxamide moiety, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have highlighted the role of pyrimidine derivatives in cancer therapy. The compound has shown promise in inducing apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in nucleotide metabolism or DNA synthesis, which are critical targets in cancer treatment.
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations of 50 µM and above, significantly reducing cell viability after 24 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 60 |
| 100 | 30 |
Study 3: Enzyme Inhibition Profile
The compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. Results showed a competitive inhibition pattern with an IC50 value of approximately 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
